4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile
Brand Name: Vulcanchem
CAS No.: 183500-37-0
VCID: VC20924600
InChI: InChI=1S/C12H9N3O/c13-5-10-1-3-11(4-2-10)7-15-9-14-6-12(15)8-16/h1-4,6,8-9H,7H2
SMILES: C1=CC(=CC=C1CN2C=NC=C2C=O)C#N
Molecular Formula: C12H9N3O
Molecular Weight: 211.22 g/mol

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile

CAS No.: 183500-37-0

Cat. No.: VC20924600

Molecular Formula: C12H9N3O

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile - 183500-37-0

CAS No. 183500-37-0
Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
IUPAC Name 4-[(5-formylimidazol-1-yl)methyl]benzonitrile
Standard InChI InChI=1S/C12H9N3O/c13-5-10-1-3-11(4-2-10)7-15-9-14-6-12(15)8-16/h1-4,6,8-9H,7H2
Standard InChI Key AMUOEEKBBOOOCV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=NC=C2C=O)C#N
Canonical SMILES C1=CC(=CC=C1CN2C=NC=C2C=O)C#N

Chemical Structure and Properties

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile is a heterocyclic organic compound with three distinct functional groups: a cyano (nitrile) group attached to a benzene ring, an imidazole ring, and a formyl group. These functional groups provide multiple reactive sites that make this molecule valuable in synthetic chemistry.

Basic Physicochemical Properties

The compound is characterized by the following properties:

PropertyValue
CAS Number183500-37-0
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
IUPAC Name4-[(5-formylimidazol-1-yl)methyl]benzonitrile
PubChem CID10632289
The compound's structure features a benzene ring substituted with a nitrile group and connected to an imidazole ring through a methylene bridge. The imidazole ring is further functionalized with a formyl group at the 5-position .

Structural Identifiers

For computational and database purposes, this compound can be represented using several standard notations:

Identifier TypeValue
Standard InChIInChI=1S/C12H9N3O/c13-5-10-1-3-11(4-2-10)7-15-9-14-6-12(15)8-16/h1-4,6,8-9H,7H2
Standard InChIKeyAMUOEEKBBOOOCV-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1CN2C=NC=C2C=O)C#N
Canonical SMILESC1=CC(=CC=C1CN2C=NC=C2C=O)C#N
These standardized identifiers facilitate the compound's integration into chemical databases and computational chemistry applications .

Chemical Reactivity

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile presents multiple reactive sites that can participate in various chemical transformations, making it a versatile building block in organic synthesis.

Oxidation Reactions

The formyl group on the imidazole ring is susceptible to oxidation reactions:

  • The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

  • The reaction typically requires aqueous or acidic conditions

  • The resulting carboxylic acid derivative may serve as a precursor for further transformations including esterification or amidation

Reduction Reactions

The nitrile functionality provides opportunities for reduction chemistry:

  • The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with an appropriate catalyst

  • Partial reduction to an imine or aldehyde is also possible with controlled reaction conditions

  • The resulting amine can serve as a versatile handle for further functionalization

Substitution Reactions

The benzonitrile portion of the molecule can participate in various substitution reactions:

  • Nucleophilic aromatic substitution may occur with strong nucleophiles like amines or thiols under basic conditions

  • These reactions can lead to diversification of the molecular scaffold

  • The methylene bridge connecting the aromatic ring and imidazole provides another potential site for functionalization

Industrial and Research Applications

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile serves various purposes in both industrial and research contexts.

Synthetic Chemistry Applications

In organic synthesis, this compound can function as:

  • An intermediate in the preparation of more complex molecules

  • A building block for the creation of chemical libraries for high-throughput screening

  • A precursor for specialized ligands in organometallic chemistry

Material Science Applications

The combination of aromatic and heterocyclic rings with multiple functional groups makes this compound potentially useful in:

  • Development of functional materials with electronic or optical properties

  • Catalyst design, particularly for reactions requiring both acidic and basic sites

  • Coordination chemistry applications due to the presence of multiple potential coordination sites

Analytical Characterization

Proper identification and characterization of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile are essential for research and quality control purposes.

Structural Confirmation Methods

Confirmation of the structure and purity can be achieved through:

  • X-ray crystallography for definitive structural analysis

  • Mass spectrometry showing the molecular ion peak at m/z 211 and characteristic fragmentation patterns

  • High-performance liquid chromatography for purity assessment

Structure-Activity Relationships

Understanding the relationship between the structure of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile and its properties provides valuable insights for rational design of derivatives.

Key Structural Features

The molecule contains several important structural elements:

  • The imidazole ring offers hydrogen bond accepting capabilities and can interact with various biological targets

  • The nitrile group provides additional hydrogen bond accepting properties and can participate in polar interactions

  • The formyl group adds yet another site for hydrogen bonding and potential chemical modification

  • The methylene linker allows conformational flexibility between the aromatic and heterocyclic portions of the molecule These structural features collectively contribute to the compound's chemical reactivity and potential biological activities.

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